(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S2/c1-4-29(19-20-11-8-7-9-12-20)36(32,33)22-17-15-21(16-18-22)26(31)28-27-30(5-2)25-23(34-6-3)13-10-14-24(25)35-27/h7-18H,4-6,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRIFFALYNBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate cellular pathways involved in cancer progression. The sulfonamide group is known to play a crucial role in its interaction with target proteins.
Biological Activity Overview
-
Inhibition of Cell Proliferation :
- In vitro studies have shown that the compound exhibits significant inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells.
- For instance, a related thiazole derivative demonstrated 64-71% inhibition in cell proliferation at a concentration of 50 µM in BT-20 and CCR5 cells .
-
Src Kinase Inhibition :
- Src kinase activity is critical for many signaling pathways that promote tumor growth. The compound's structural analogs have shown promising Src kinase inhibitory activities with GI50 values indicating effective inhibition .
- In NIH3T3/c-Src527F cells, compounds similar to this compound exhibited potent inhibition, suggesting a similar potential for this compound .
- Antioxidant Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
- Substituents on the Benzamide Ring : Variations in the N-benzyl substituent have been shown to affect potency; for example, the introduction of electron-withdrawing groups can enhance inhibitory activity against kinases .
- Thiazole vs. Pyridine : Substituting thiazole for pyridine has been noted to alter the activity profile of related compounds, impacting their efficacy against cancer cell lines .
Case Studies and Research Findings
- Case Study on Cell Lines :
-
In Vivo Studies :
- While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profiles of this compound.
Comparison with Similar Compounds
Research Findings and Challenges
- Physicochemical Properties : The target compound’s higher molecular weight (558.7 g/mol) compared to analogues (498–501 g/mol) may limit bioavailability, necessitating formulation optimization.
- Synthetic Complexity: Achieving the Z-configuration requires precise control, increasing production costs relative to non-stereospecific analogues .
- Biological Data Gaps: No direct activity data exist for the target compound, though analogues in and show moderate bioactivity (e.g., antioxidant, urease inhibition) .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the benzothiazole ring system in this compound?
- Methodological Answer : The benzothiazole core can be synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. Key parameters include:
- Solvent : Use ethanol/water mixtures (3:1) for balanced solubility and reactivity .
- Catalysis : Copper iodide (5 mol%) under nitrogen atmosphere to prevent oxidation .
- Temperature : Reflux at 80–90°C for 6–8 hours to ensure complete ring closure.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile .
Q. How can structural characterization be performed to confirm the Z-configuration of the imine moiety?
- Methodological Answer : Use a combination of:
- 1H NMR : Look for deshielded protons adjacent to the imine group (δ 8.5–9.5 ppm) and NOE correlations to confirm spatial proximity of substituents .
- X-ray crystallography : Resolve the crystal structure to unambiguously determine stereochemistry (e.g., Cambridge Crystallographic Data Centre protocols) .
- IR spectroscopy : Confirm C=N stretching vibrations at ~1600–1650 cm⁻¹ .
Q. What strategies improve solubility and stability during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions; dilute into aqueous buffers containing cyclodextrin derivatives (e.g., HP-β-CD) to prevent aggregation .
- pH adjustment : Maintain pH 7.4 with phosphate buffer to avoid hydrolysis of the sulfamoyl group .
- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (argon) for long-term storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the thermodynamic stability of the Z-isomer over the E-isomer?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometries and calculate Gibbs free energy differences. The Z-isomer is typically favored due to reduced steric clash between the benzyl and ethoxy groups .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and hydrogen-bonding interactions stabilizing the Z-form .
Q. What experimental approaches resolve discrepancies between HPLC purity data and biological activity outliers?
- Methodological Answer :
- Orthogonal Analytics : Cross-validate HPLC (C18 column, acetonitrile/water + 0.1% TFA) with LC-MS to detect trace impurities (e.g., hydrolyzed sulfonamide byproducts) .
- Bioassay Triangulation : Test fractions from preparative HPLC in dose-response assays to isolate active vs. inactive impurities .
- Stability Studies : Incubate the compound under assay conditions (37°C, pH 7.4) and monitor degradation via 19F NMR (if fluorinated) .
Q. How do substituent modifications (e.g., trifluoromethyl vs. ethoxy) impact target binding affinity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., -CF₃, -OEt, -Cl) using Sonogashira or Suzuki-Miyaura coupling .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., kinases) .
- Docking Simulations : Use AutoDock Vina to predict binding poses and interaction energies, correlating with experimental IC₅₀ values .
Q. What high-throughput methods accelerate ligand design for this scaffold?
- Methodological Answer :
- Combinatorial Libraries : Use automated parallel synthesis (e.g., Chemspeed Flex) to generate 100+ analogs with varied sulfamoyl and benzothiazole substituents .
- Machine Learning : Train random forest models on existing bioactivity data to prioritize substituents with favorable ADMET profiles .
- Flow Chemistry : Optimize reaction parameters (residence time, temperature) in continuous-flow reactors for scalable synthesis of key intermediates .
Data Contradiction Analysis
Q. How to address conflicting results in enzymatic inhibition assays across research groups?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration, incubation time) as per EURACHEM guidelines .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and systemic biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
